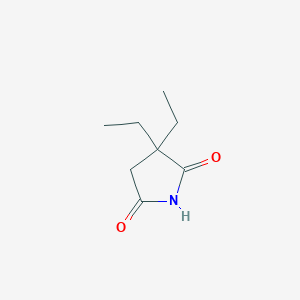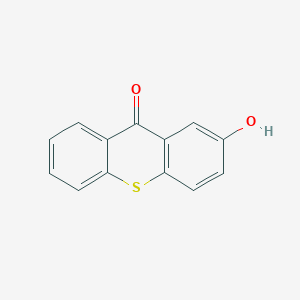
2-hydroxy-9H-thioxanthen-9-one
Übersicht
Beschreibung
“2-hydroxy-9H-thioxanthen-9-one” is a chemical compound with the molecular formula C13H8O2S . It has an average mass of 228.266 Da and a monoisotopic mass of 228.024506 Da . The compound is also known by its English name, 9H-Thioxanthen-9-one, 2-hydroxy- .
Synthesis Analysis
The synthesis of “2-hydroxy-9H-thioxanthen-9-one” can be achieved through various methods. One method involves the use of sulfuric acid and thiosalicylic acid, followed by the addition of phenol . The reaction conditions vary, with temperatures ranging from 20 to 100°C and reaction times from 2.5 hours to 48.5 hours . The yield from these reactions ranges from 55% to 63% .
Molecular Structure Analysis
The molecular structure of “2-hydroxy-9H-thioxanthen-9-one” consists of 13 carbon atoms, 8 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass of the compound is 228.024506 Da .
Chemical Reactions Analysis
“2-hydroxy-9H-thioxanthen-9-one” can undergo various chemical reactions. For instance, it can be tosylated, a process that involves the addition of a tosyl group to the compound . This reaction involves the use of 2-hydroxy-9H-thioxanthen-9-one, DCM, and 4-toluenesulphonyl chloride .
Physical And Chemical Properties Analysis
“2-hydroxy-9H-thioxanthen-9-one” has a density of 1.4±0.1 g/cm3 . Its boiling point is 424.5±34.0 °C at 760 mmHg . The compound’s exact mass is 228.024506 Da, and its molecular formula is C13H8O2S .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- 2-Hydroxy-9H-thioxanthen-9-one is used as a scaffold for synthesizing various biologically active and medicinally significant compounds. For example, the synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and some amine derivatives, labeled with carboxyl-14, has been documented, highlighting its role in the development of labeled compounds (Javaheri et al., 2016).
Electrochemical Detection
- The compound has applications in electrochemical detection methods. A study developed an electrochemical method to detect Isopropyl-9H-thioxanthen-9-one in hydro-alcoholic solutions, showing its utility in analytical chemistry (Ranganathan et al., 2011).
Pharmaceutical Applications
- It has been used in the synthesis of compounds with potential pharmaceutical applications. For instance, a series of 1-chloro-4-methyl-6-arylazo-9H-thioxanthen-9-ones were synthesized and evaluated for schistosomicidal activity (El-kerdawy et al., 1989).
Photophysical Properties
- The spectral and photophysical properties of thioxanthone, including 2-hydroxy-9H-thioxanthen-9-one, have been studied, demonstrating its significance in understanding the behavior of these compounds in different solvents (Krystkowiak et al., 2006).
Sensor Development
- Research has also been conducted on developing sensors using derivatives of 2-hydroxy-9H-thioxanthen-9-one. For example, a study on a sensor membrane based on 1-hydroxy-3,4-dimethyl-9H-thioxanthen-9-one for the determination of copper(II) ions shows its potential in sensor technology (Yari & Afshari, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-hydroxythioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHLDZMOXDYFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-9H-thioxanthen-9-one | |
CAS RN |
31696-67-0 | |
| Record name | 2-Hydroxy-9H-thioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

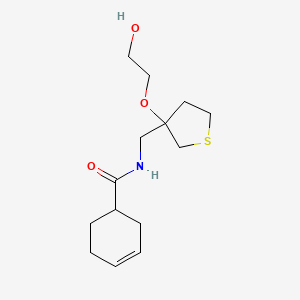
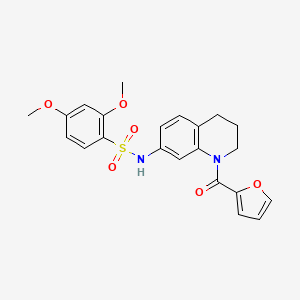

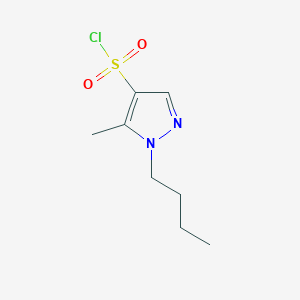
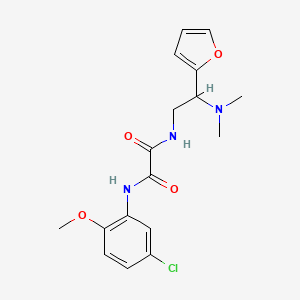

![2,2-Dimethyl-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2895419.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2895421.png)
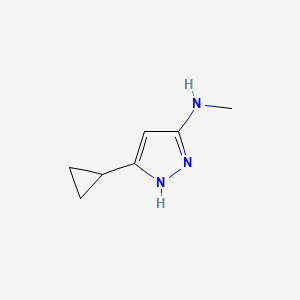
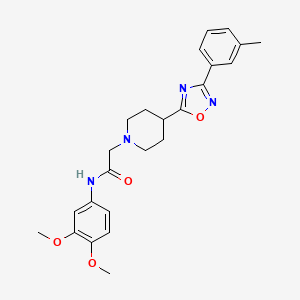
![2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2895426.png)
